ROCK inhibitor-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

ROCK阻害剤-2の調製には、いくつかの合成工程が含まれます。 一般的な方法の1つは、アザインドールを出発物質として使用し、ハロゲン化、求核置換、環化などの反応を複数回行い、最終生成物を形成する方法です . 反応条件には、通常、有機溶媒、触媒、制御された温度が含まれ、高収率と純度が保証されます。

工業生産方法

ROCK阻害剤-2の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、コスト効率、安全性、環境への配慮を最適化しています。 連続フローリアクターと自動システムを使用すると、一貫した品質とスケーラビリティが維持されます .

化学反応の分析

反応の種類

ROCK阻害剤-2は、以下を含むさまざまな化学反応を受けます。

酸化: 酸化剤の存在下で、化合物は酸化誘導体を形成することができます。

還元: 還元反応は、化合物を還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな官能基を導入して、化合物の特性を高めることができます .

科学的研究の応用

ROCK阻害剤-2は、科学研究において幅広い用途があります。

化学: Rhoキナーゼ経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞遊走、増殖、アポトーシスへの影響が調査されています。

作用機序

ROCK阻害剤-2は、ROCK1およびROCK2のATP結合部位に競合的に結合することにより、そのキナーゼ活性を阻害します . この阻害は、下流標的のリン酸化を阻害し、アクチン細胞骨格の動態の変化、細胞収縮の減少、細胞遊走の阻害につながります . この化合物は、ERK経路やAkt経路など、さまざまなシグナル伝達経路にも影響を与え、その多様な生物学的効果に貢献しています .

類似の化合物との比較

類似の化合物

Y-27632: 化学構造は異なりますが、同様の効力を示す別の選択的ROCK阻害剤です.

ファスジル: 脳血管攣縮の治療に、日本で臨床的に使用されているROCK阻害剤です.

ベルモツジル: 線維症疾患の治療に適用される、選択的ROCK2阻害剤です.

独自性

ROCK阻害剤-2は、ROCK1とROCK2の両方に高い選択性と効力を示すことで際立っています。 そのユニークな化学構造により、ATP結合部位との特異的な相互作用が可能になり、研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Y-27632: Another selective ROCK inhibitor with similar potency but different chemical structure.

Fasudil: A ROCK inhibitor used clinically in Japan and China for the treatment of cerebral vasospasm.

Belumosudil: A selective ROCK2 inhibitor with applications in treating fibrotic diseases.

Uniqueness

ROCK inhibitor-2 stands out due to its high selectivity and potency for both ROCK1 and ROCK2. Its unique chemical structure allows for specific interactions with the ATP-binding site, making it a valuable tool in research and potential therapeutic applications .

特性

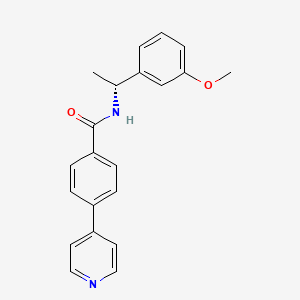

IUPAC Name |

N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVSFZKYQCETAH-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。